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Compound of Interest

Compound Name: Hydrocarbostyril

Cat. No.: B031666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of hydrocarbostyril
(3,4-dihydro-2(1H)-quinolinone) and its derivatives, with a focus on crystallographic data and

experimental methodologies. The information presented is intended to support research and

development efforts in medicinal chemistry and materials science.

Introduction to Hydrocarbostyril and its
Significance
Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic

compound featuring a quinolinone core. This structural motif is of significant interest in

medicinal chemistry due to its presence in a variety of biologically active molecules. Quinoline

and its derivatives have been reported to exhibit a wide range of pharmacological activities,

including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The three-

dimensional arrangement of atoms within these molecules, as determined by X-ray

crystallography, is crucial for understanding their structure-activity relationships and for the

rational design of new therapeutic agents.

Crystal Structure of Hydrocarbostyril Derivatives
The precise determination of the crystal structure through single-crystal X-ray diffraction

provides invaluable information on molecular geometry, conformation, and intermolecular
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interactions.

Crystallographic Data for 7-Hydroxy-1,2,3,4-
tetrahydroquinolin-2-one Dihydrate
The crystal structure of 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate has been

determined and is available in the Crystallography Open Database (COD) under the entry

number 2235460.[3] The key crystallographic parameters are summarized in the table below.

Parameter Value

Chemical Formula C₉H₁₃NO₄

Formula Weight 199.21 g/mol

Crystal System Orthorhombic

Space Group P b c a

Unit Cell Dimensions

a 15.4597(16) Å

b 12.7864(12) Å

c 20.312(2) Å

α 90°

β 90°

γ 90°

Cell Volume 4015.2(7) Å³

Z (Molecules per unit cell) 16

Temperature 298(2) K

Radiation Wavelength 0.7107 Å (MoKα)

R-factor (all reflections) 0.1018

R-factor (significant reflections) 0.0837
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Data sourced from the Crystallography Open Database, entry 2235460.[3]

Note on Hydrocarbostyril (3,4-Dihydro-2(1H)-quinolinone): As of the latest search, a specific

public entry with a downloadable crystallographic information file (CIF) for the parent

hydrocarbostyril compound could not be located in the Crystallography Open Database or the

Cambridge Structural Database. Researchers are encouraged to consult the latest literature or

perform their own crystallographic analysis to obtain these data.

Experimental Protocols: Single-Crystal X-ray
Diffraction
The determination of the crystal structure of small organic molecules like hydrocarbostyril
derivatives is typically achieved through single-crystal X-ray diffraction. The following is a

generalized, detailed protocol based on standard laboratory practices.

Crystal Growth
High-quality single crystals are paramount for a successful diffraction experiment.

Material Purification: The hydrocarbostyril compound is first purified to the highest possible

degree using techniques such as recrystallization or column chromatography to remove

impurities that can hinder crystal growth.

Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the

compound has moderate solubility.

Crystallization Method:

Slow Evaporation: A nearly saturated solution of the compound is prepared and left

undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the

concentration, leading to the formation of single crystals.

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is

placed in a small, open vial. This vial is then placed in a larger, sealed container with a

more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of

the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and

inducing crystallization.
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Cooling: A saturated solution of the compound at an elevated temperature is slowly

cooled, leading to supersaturation and crystal growth.

Data Collection
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a

cryoloop.

Diffractometer Setup: The mounted crystal is placed on the diffractometer. The X-ray source,

typically a molybdenum (Mo) or copper (Cu) rotating anode, is activated. Data collection is

often performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the

atoms.

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the

unit cell parameters and the crystal system.

Data Collection Strategy: A strategy for collecting a complete dataset is devised, which

involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

Data Integration and Scaling: The raw diffraction images are processed to measure the

intensity of each reflection. The data is then scaled and corrected for various experimental

factors such as absorption.

Structure Solution and Refinement
Structure Solution: The phase problem is solved using direct methods or Patterson methods

to obtain an initial electron density map.

Model Building: An initial molecular model is built into the electron density map.

Structure Refinement: The atomic coordinates and displacement parameters are refined

against the experimental diffraction data using least-squares methods. This process is

iterated until the calculated and observed diffraction patterns show the best possible

agreement.

Validation: The final crystal structure is validated using various crystallographic checks to

ensure its quality and accuracy.
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Experimental workflow for single-crystal X-ray diffraction.
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Potential Signaling Pathways of Hydrocarbostyril
Derivatives
While specific signaling pathways for hydrocarbostyril and its simple derivatives are not

extensively detailed in the literature, the broader class of quinoline and quinolinone compounds

has been implicated in various cellular signaling cascades, particularly in the context of cancer

and inflammation.

PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

growth, proliferation, survival, and apoptosis.[4][5][6][7][8] Aberrant activation of this pathway is

a hallmark of many cancers. Several quinoline derivatives have been investigated as inhibitors

of key kinases in this pathway, such as PI3K, AKT, and mTOR.[1][9] The quinoline scaffold can

serve as a template for designing molecules that bind to the ATP-binding pockets of these

kinases, thereby inhibiting their activity and suppressing tumor growth.
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Potential inhibition of the PI3K/AKT/mTOR pathway by quinolinone derivatives.

NLRP3 Inflammasome Pathway
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The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate

immune system by triggering inflammatory responses.[10][11][12][13] Dysregulation of the

NLRP3 inflammasome is associated with a variety of inflammatory diseases. Recent studies

have identified novel quinoline analogues that can inhibit the NLRP3 inflammasome pathway,

suggesting a therapeutic potential for these compounds in treating inflammatory conditions.[14]

These inhibitors may act by directly targeting the NLRP3 protein, thereby preventing the

assembly and activation of the inflammasome complex.
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Potential inhibition of the NLRP3 inflammasome by quinolinone derivatives.
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Conclusion
The hydrocarbostyril scaffold represents a valuable starting point for the development of

novel therapeutic agents. This guide has provided key crystallographic data for a

representative derivative and outlined the standard experimental procedures for determining

such structures. Furthermore, it has highlighted potential signaling pathways that may be

modulated by this class of compounds. A thorough understanding of the crystal structure is

essential for elucidating the mechanisms of action and for the structure-based design of more

potent and selective drug candidates. Further research into the crystallographic

characterization of a wider range of hydrocarbostyril derivatives and their specific interactions

with biological targets will undoubtedly accelerate their development into clinically useful

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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